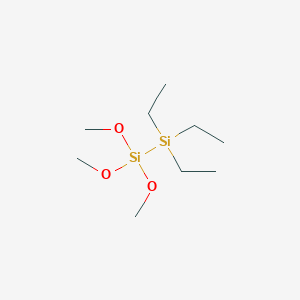
1,1,1-Triethyl-2,2,2-trimethoxydisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethyl-2,2,2-trimethoxydisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to ethyl and methoxy groups.
Méthodes De Préparation
The synthesis of 1,1,1-Triethyl-2,2,2-trimethoxydisilane typically involves the reaction of silicon-based precursors with ethyl and methoxy groups under controlled conditions. One common method involves the use of a silicon hydride, such as trichlorosilane, which is reacted with ethanol and methanol in the presence of a catalyst to produce the desired compound. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1,1,1-Triethyl-2,2,2-trimethoxydisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methoxy groups to other functional groups, such as hydrides.
Substitution: The methoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Applications De Recherche Scientifique
1,1,1-Triethyl-2,2,2-trimethoxydisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: This compound can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethoxydisilane exerts its effects involves the interaction of its silicon atoms with other molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then react with other compounds to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparaison Avec Des Composés Similaires
1,1,1-Triethyl-2,2,2-trimethoxydisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethoxy-2,2,2-trimethyldisilane: This compound has similar methoxy groups but different alkyl groups, leading to variations in reactivity and applications.
1,1,1-Triethyl-2,2,2-triphenyldisilane: This compound contains phenyl groups instead of methoxy groups, which affects its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of ethyl and methoxy groups, which confer distinct reactivity and versatility in various applications
Propriétés
Numéro CAS |
142602-68-4 |
|---|---|
Formule moléculaire |
C9H24O3Si2 |
Poids moléculaire |
236.45 g/mol |
Nom IUPAC |
triethyl(trimethoxysilyl)silane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-9H2,1-6H3 |
Clé InChI |
FUIBTARUSGWBEU-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


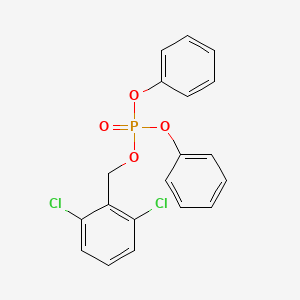
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
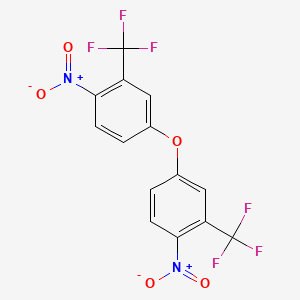
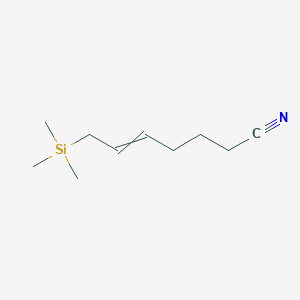
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
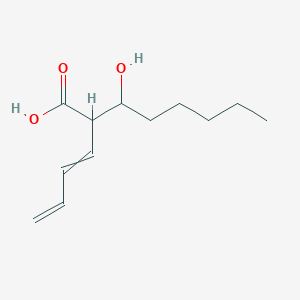
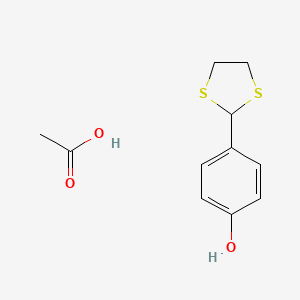
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
